molecular formula C15H20Cl2N2O B15185890 Urea, 1,1-bis(2-chloroethyl)-3-(5,6,7,8-tetrahydronaphth-1-yl)- CAS No. 102434-12-8

Urea, 1,1-bis(2-chloroethyl)-3-(5,6,7,8-tetrahydronaphth-1-yl)-

Cat. No.: B15185890
CAS No.: 102434-12-8
M. Wt: 315.2 g/mol
InChI Key: QMBHQQVGEMWMEF-UHFFFAOYSA-N
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Description

“Urea, 1,1-bis(2-chloroethyl)-3-(5,6,7,8-tetrahydronaphth-1-yl)-” is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and industrial processes. The unique structure of this compound, featuring both chloroethyl and tetrahydronaphthyl groups, suggests potential utility in specialized chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “Urea, 1,1-bis(2-chloroethyl)-3-(5,6,7,8-tetrahydronaphth-1-yl)-” typically involves the reaction of 1,1-bis(2-chloroethyl)urea with 5,6,7,8-tetrahydronaphth-1-ylamine. The reaction is usually carried out under controlled conditions, such as in the presence of a suitable solvent (e.g., dichloromethane) and a catalyst (e.g., triethylamine) to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and concentration) are crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

“Urea, 1,1-bis(2-chloroethyl)-3-(5,6,7,8-tetrahydronaphth-1-yl)-” can undergo various chemical reactions, including:

    Oxidation: The chloroethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the chloroethyl groups, yielding a simpler urea derivative.

    Substitution: The chloroethyl groups can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of new urea derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing novel therapeutic agents.

    Industry: Utilized in the production of specialized polymers and materials with unique properties.

Mechanism of Action

The mechanism by which “Urea, 1,1-bis(2-chloroethyl)-3-(5,6,7,8-tetrahydronaphth-1-yl)-” exerts its effects is likely related to its ability to interact with specific molecular targets. The chloroethyl groups may facilitate the formation of covalent bonds with nucleophilic sites on proteins or DNA, leading to potential biological activity. The tetrahydronaphthyl group may enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    Urea, 1,1-bis(2-chloroethyl)-3-phenyl-: Similar structure but with a phenyl group instead of a tetrahydronaphthyl group.

    Urea, 1,1-bis(2-chloroethyl)-3-(4-methylphenyl)-: Contains a methyl-substituted phenyl group.

    Urea, 1,1-bis(2-chloroethyl)-3-(2-naphthyl)-: Features a naphthyl group without the tetrahydro modification.

Uniqueness

The presence of the tetrahydronaphthyl group in “Urea, 1,1-bis(2-chloroethyl)-3-(5,6,7,8-tetrahydronaphth-1-yl)-” distinguishes it from other similar compounds. This structural feature may confer unique chemical and biological properties, making it a valuable compound for specific applications.

Properties

CAS No.

102434-12-8

Molecular Formula

C15H20Cl2N2O

Molecular Weight

315.2 g/mol

IUPAC Name

1,1-bis(2-chloroethyl)-3-(5,6,7,8-tetrahydronaphthalen-1-yl)urea

InChI

InChI=1S/C15H20Cl2N2O/c16-8-10-19(11-9-17)15(20)18-14-7-3-5-12-4-1-2-6-13(12)14/h3,5,7H,1-2,4,6,8-11H2,(H,18,20)

InChI Key

QMBHQQVGEMWMEF-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C=CC=C2NC(=O)N(CCCl)CCCl

Origin of Product

United States

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